molecular formula C7H11N3 B2853697 4-N,4-N-dimethylpyridine-2,4-diamine CAS No. 50426-31-8

4-N,4-N-dimethylpyridine-2,4-diamine

Cat. No. B2853697
CAS RN: 50426-31-8
M. Wt: 137.186
InChI Key: QEDNABCLVCJRLV-UHFFFAOYSA-N
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Description

“4-N,4-N-dimethylpyridine-2,4-diamine” is a chemical compound with the CAS number 50426-31-8 . It is also known as N,N-Dimethylpyridin-4-amine or DMAP . This compound is a derivative of pyridine and is of interest due to its basicity, which is higher than that of pyridine .


Synthesis Analysis

The synthesis of DMAP can be achieved in a two-step procedure from pyridine. Pyridine is first oxidized to 4-pyridylpyridinium cation, which then reacts with dimethylamine .


Molecular Structure Analysis

The molecular structure of DMAP is (CH3)2NC5H4N . This structure indicates that it is a derivative of pyridine with a dimethylamino group attached.


Chemical Reactions Analysis

DMAP is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .


Physical And Chemical Properties Analysis

DMAP is a white solid with a molecular weight of 122.17 . It has a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg .

Scientific Research Applications

High Glass Transition and Thermal Stability Polymers

A study by Wang et al. (2008) introduced a new diamine monomer containing heterocyclic pyridine and triphenylamine groups for the synthesis of novel polyimides. These materials exhibited high glass transition temperatures, excellent thermal stability, and mechanical properties, and were soluble in various organic solvents. The polymers could be cast into self-standing films with high tensile modulus and showed strong orange fluorescence upon protonation, indicating potential applications in advanced optoelectronic devices Wang et al., 2008.

Novel Organosoluble Polymers

Liaw et al. (2007) synthesized a diamine containing a pyridine heterocyclic group and a pyrene substituent, leading to the development of poly(pyridine−imide) polymers. These polymers were highly soluble, exhibited good thermal stability, and could be processed into flexible and tough films. Their optical properties included strong orange fluorescence after protonation, suggesting their utility in fluorescent labeling and sensing applications Liaw et al., 2007.

Electrochromic and Fluorescent Polymeric Materials

Research by Wang et al. (2008) focused on a novel diamine for creating poly(pyridine-imide) that acted as an "off–on" fluorescent switcher for acids, demonstrating potential for sensor applications. The polymer film exhibited excellent thermal stability and mechanical properties, along with unique electrochromic capabilities Wang et al., 2008.

Synthesis and Applications of Fluorinated Polyamides and Polyimides

Several studies explored the synthesis of fluorinated polyamides and polyimides containing pyridine moieties for applications requiring low dielectric constants, moisture absorption, and high transparency. These materials showed high thermal stability, making them suitable for electronic and optoelectronic applications Liu et al., 2013.

Advanced Aromatic Polyamides and Polyimides

Yang and Lin (1995) synthesized aromatic polyamides and polyimides using a unique diamine, demonstrating amorphous nature, excellent solubility in polar solvents, and outstanding thermal properties. These materials could be used in high-performance engineering applications due to their combination of solubility, thermal stability, and mechanical strength Yang & Lin, 1995.

Safety And Hazards

DMAP is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is fatal in contact with skin, causes skin irritation, serious eye damage, and damage to organs. It is toxic if swallowed or inhaled .

Future Directions

DMAP-based ionic liquids have been synthesized and used as efficient catalysts for the synthesis of indoles and 1H-tetrazoles. The method is environmentally friendly and requires only minimum catalyst loading .

Relevant Papers Several relevant papers were found during the search. They include studies on the use of DMAP as a catalyst in combination with benzyl bromide for the selective oxidation of methyl aromatics , and the evaluation of physical properties of DMAP-based ionic liquids via molecular dynamics simulations . These papers provide valuable insights into the properties and potential applications of DMAP.

properties

IUPAC Name

4-N,4-N-dimethylpyridine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-10(2)6-3-4-9-7(8)5-6/h3-5H,1-2H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDNABCLVCJRLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-N,4-N-dimethylpyridine-2,4-diamine

CAS RN

50426-31-8
Record name 4-N,4-N-dimethylpyridine-2,4-diamine
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